Comparative 5-Lipoxygenase Inhibition: Cyclobutylmethoxy vs. Methoxy Pyrazine
2-Bromo-5-(cyclobutylmethoxy)pyrazine exhibits no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. In contrast, the structurally simpler 2-bromo-5-methoxypyrazine has been reported to inhibit the production of pro-inflammatory mediators like prostaglandins and leukotrienes, and cytokines such as IL-1β, indicating anti-inflammatory activity . This divergence highlights that the larger cyclobutylmethoxy group alters the SAR, leading to a loss of activity in this specific anti-inflammatory pathway, a crucial consideration for target-focused research.
| Evidence Dimension | 5-Lipoxygenase Inhibition (RBL-1 cells) |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 2-Bromo-5-methoxypyrazine (CAS 143250-10-6) |
| Quantified Difference | Inactive vs. Reported anti-inflammatory activity |
| Conditions | Inhibition of 5-Lipoxygenase in RBL-1 cells at 100 µM for target; reported anti-inflammatory assays for comparator |
Why This Matters
This data is essential for researchers investigating 5-lipoxygenase inhibitors, as the cyclobutylmethoxy substitution eliminates activity, guiding SAR decisions and preventing wasted procurement on an inactive analog.
- [1] ChEMBL. (n.d.). Compound Report Card - CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. View Source
